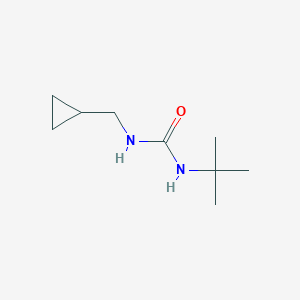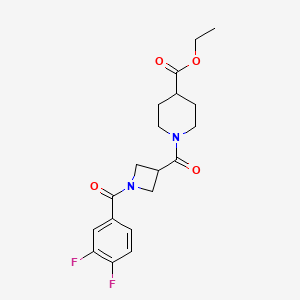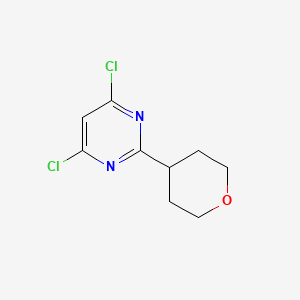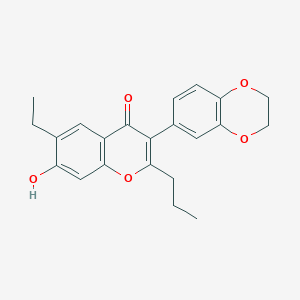
1-(Tert-butyl)-3-(cyclopropylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(cyclopropylmethyl)urea (tert-butyl-cyclopropylmethylurea, or TBCM) is an organic compound that is used in scientific research. TBCM is a colorless, odorless, and crystalline solid that is soluble in polar organic solvents. TBCM is a relatively new compound that has been studied for its use in the synthesis of pharmaceuticals and its potential applications in biochemical and physiological research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(Tert-butyl)-3-(cyclopropylmethyl)urea involves the reaction of tert-butyl isocyanate with cyclopropylmethylamine.
Starting Materials
Tert-butyl isocyanate, Cyclopropylmethylamine
Reaction
Add cyclopropylmethylamine to a flask containing anhydrous ether, Cool the mixture to 0°C and add tert-butyl isocyanate dropwise, Stir the mixture at room temperature for 24 hours, Filter the precipitated product and wash with cold ether, Dry the product under vacuum to obtain 1-(Tert-butyl)-3-(cyclopropylmethyl)urea
Wissenschaftliche Forschungsanwendungen
TBCM has been studied for its potential applications in biochemical and physiological research. It has been used in the synthesis of pharmaceuticals, and has been studied for its ability to act as a stabilizer for proteins and other biomolecules. In addition, TBCM has been studied for its ability to inhibit the activity of enzymes and other proteins, as well as its ability to act as a substrate for enzymes.
Wirkmechanismus
TBCM is believed to act as an inhibitor of enzymes and other proteins. It is thought to bind to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme's activity. In addition, TBCM may act as a substrate for certain enzymes, allowing them to be activated and catalyze reactions.
Biochemische Und Physiologische Effekte
TBCM has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes and other proteins, as well as the ability to act as a substrate for certain enzymes. In addition, TBCM has been studied for its ability to stabilize proteins and other biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TBCM in laboratory experiments is its low toxicity. It is also relatively inexpensive, and can be easily synthesized from readily available materials. However, TBCM is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of TBCM are still being explored, and there are many possible future directions for research. Possible future directions include further study of its inhibitory and stabilizing effects, as well as its potential use in the synthesis of pharmaceuticals and other compounds. In addition, further research could be done on its ability to act as a substrate for certain enzymes, as well as its potential applications in the field of biotechnology. Finally, further research could be done to explore its potential use in the treatment of diseases and other medical conditions.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYADOZUIUYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(cyclopropylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)


![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)
![N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)

![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)

![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)